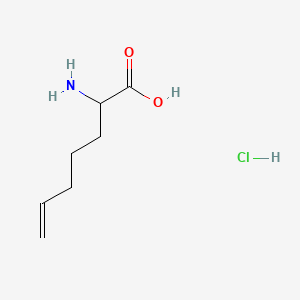

2-Amino-6-heptenoic Acid Hydrochloride

Description

BenchChem offers high-quality 2-Amino-6-heptenoic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-heptenoic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminohept-6-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPPHPKLBBNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Complexities of a Key Linagliptin Impurity

An In-depth Technical Guide to 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity A)

In the landscape of modern drug development, particularly in the synthesis of highly selective enzyme inhibitors like Linagliptin, the characterization and control of impurities are of paramount importance. This guide provides a comprehensive technical overview of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, a known impurity of Linagliptin. A critical point of clarification for researchers is the correct Chemical Abstracts Service (CAS) number for this compound, which is 853029-57-9 , not 89895-48-7. This document is intended to serve as a vital resource for researchers, quality control analysts, and drug development professionals, offering insights into sourcing, purity specifications, and essential analytical verification protocols.

The presence of impurities can significantly impact the safety, efficacy, and regulatory approval of a final drug product. Therefore, a thorough understanding of each impurity's profile is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug performance. This guide will delve into the technical specifications from various suppliers and provide a robust framework for in-house quality assessment.

Supplier Landscape and Purity Specifications

The procurement of well-characterized reference standards is the foundational step for any analytical work involving pharmaceutical impurities. Several specialized chemical suppliers offer CAS 853029-57-9. The table below summarizes the offerings from a selection of these vendors. It is crucial to note that while a purity percentage is often stated, the comprehensiveness of the accompanying Certificate of Analysis (CoA) is the true indicator of a supplier's quality commitment.

| Supplier | Stated Purity | Product Name/Synonyms | Additional Information |

| BOC Sciences | 98% | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione; Linagliptin Impurity A | Appearance: White to Pale Yellow Solid. Storage: -20°C.[] |

| Echemi | Not specified | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | Listed as a trader based in India.[2] |

| LGC Standards | Not specified | 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione | Product Code: TRC-F700670. Part of the Linagliptin API family.[3] |

| Veeprho | Not specified | 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-6H-purin-6-one | Parent Drug: Linagliptin. |

| Anax Laboratories | Not specified | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | Provides the SMILES string for the compound.[4] |

Expert Insight: When selecting a supplier, it is imperative to request a preliminary Certificate of Analysis. Scrutinize the analytical methods used for purity determination. High-Performance Liquid Chromatography (HPLC) is the industry standard, and the CoA should ideally provide the chromatogram, demonstrating the peak purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also critical for confirming the structural identity of the compound.

A Self-Validating Protocol for Purity Verification

Upon receipt of a new batch of CAS 853029-57-9, a rigorous in-house quality control check is essential to validate the supplier's specifications and ensure the material is suitable for its intended use. The following protocol outlines a comprehensive, self-validating workflow.

Experimental Workflow for Purity Verification

Caption: Workflow for the comprehensive quality control of CAS 853029-57-9.

Step-by-Step Methodologies

1. Documentation and Physical Inspection:

-

Causality: The initial steps are crucial for ensuring the correct material has been received and for detecting any obvious signs of degradation or contamination.

-

Protocol:

-

Cross-reference the supplier's Certificate of Analysis with the received material's label information (CAS number, batch number).

-

Visually inspect the material for uniform color and physical form (e.g., crystalline solid, powder). Note any discrepancies from the supplier's description. BOC Sciences, for instance, describes the compound as a white to pale yellow solid.[]

-

Perform qualitative solubility tests in appropriate solvents such as DMSO and Methanol, as indicated by supplier data.[]

-

2. Structural Confirmation via Spectroscopy:

-

Causality: Spectroscopic analysis provides unambiguous confirmation of the chemical structure, ensuring that the correct molecule has been synthesized.

-

Protocol:

-

¹H and ¹³C NMR: Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, should be consistent with the structure of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

-

HRMS: Prepare a dilute solution of the sample and analyze it using an HRMS instrument (e.g., ESI-TOF). The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass for the molecular formula C₂₀H₁₇BrN₆O₂ (453.29 g/mol ).[][5]

-

3. Purity Determination by HPLC-UV:

-

Causality: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and for detecting and quantifying related substance impurities.

-

Protocol:

-

Method Development (if necessary): Develop a gradient reverse-phase HPLC method using a C18 column. A typical mobile phase system would consist of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

-

Analysis: Prepare a standard solution of the material at a known concentration (e.g., 1 mg/mL). Inject the solution and monitor the elution profile using a UV detector at a suitable wavelength (determined by a UV scan).

-

Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The acceptance criterion is often ≥98%, though this can vary based on the intended application.

-

Conclusion

The rigorous analytical characterization of pharmaceutical impurities such as 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 853029-57-9) is a non-negotiable aspect of drug development and research. This guide has provided a framework for understanding the supplier landscape and has outlined a robust, self-validating protocol for the in-house verification of purity and identity. By adhering to these principles of scientific integrity and thorough analytical practice, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

PubChem. (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. Retrieved from [Link]

-

Veeprho. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-6H-purin-6-one. Retrieved from [Link]

-

Chem-Agro. (n.d.). 3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

Sources

Difference between (S)-2-Amino-6-heptenoic acid and (R)-enantiomers

An In-depth Technical Guide to Understanding the Stereochemical Differences Between (S)- and (R)-2-Amino-6-heptenoic Acid

Abstract

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, pharmacokinetic profile, and toxicological properties. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects within a chiral biological environment. This guide delves into the core differences between the (S)- and (R)-enantiomers of 2-amino-6-heptenoic acid, a non-proteinogenic amino acid with potential applications in peptide synthesis and as a scaffold for bioactive molecules. While direct comparative biological data for these specific enantiomers is not extensively published, this paper serves as a technical roadmap for researchers. It outlines the foundational principles of stereoisomerism, provides validated methodologies for their synthesis and separation, and establishes a framework for the investigation of their distinct biological functions, thereby empowering scientists to unlock the unique potential of each stereoisomer.

Part 1: The Principle of Chirality in Biological Systems

The differential biological activity of enantiomers is a cornerstone of pharmacology. Biological systems, composed of homochiral building blocks like L-amino acids and D-sugars, create asymmetric environments. Receptors, enzyme active sites, and transport proteins are inherently chiral, leading to stereospecific interactions. This can be conceptualized through the "three-point attachment" model, where one enantiomer (the eutomer) can achieve a precise, multi-point binding to its biological target, eliciting a potent response. Its mirror image (the distomer), however, may bind weakly, differently, or not at all, resulting in lower potency, a different biological effect, or inactivity.[1]

Part 2: Physicochemical and Stereochemical Properties

The enantiomers of 2-amino-6-heptenoic acid share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity.[2] One enantiomer will rotate light in a clockwise (+) or dextrorotatory direction, while the other will rotate it to an equal degree in the counter-clockwise (-) or levorotatory direction.[3]

| Property | (S)-2-Amino-6-heptenoic acid | (R)-2-Amino-6-heptenoic acid | Racemic (±)-2-Amino-6-heptenoic acid |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol | 143.18 g/mol | 143.18 g/mol |

| CAS Number | 166734-64-1 | Not assigned | 89895-48-7 (HCl salt)[4] |

| Predicted XLogP3 | -1.5 | -1.5 | -1.5 |

| Specific Rotation ([α]D) | To be determined experimentally | To be determined experimentally | 0° |

| Chiral Purity | >99% (achievable via synthesis/resolution) | >99% (achievable via synthesis/resolution) | 50:50 mixture |

Table 1: Comparative physicochemical properties of 2-amino-6-heptenoic acid stereoisomers. Data predicted or sourced from chemical databases.

Part 3: Strategies for Obtaining Enantiopure Forms

The production of single-enantiomer compounds is paramount for preclinical and clinical studies. Two primary strategies are employed: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a pre-existing racemic mixture.[5]

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis provides an elegant and efficient route to a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution. A robust method for synthesizing non-proteinogenic amino acids involves the diastereoselective alkylation of a chiral nickel (II) complex of a glycine Schiff base.[6][7] This approach leverages a recoverable chiral auxiliary to direct the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-6-heptenoic acid

-

Step 1: Formation of the Chiral Ni(II) Complex.

-

To a stirred solution of the (S)-proline-derived chiral auxiliary ligand (1.0 eq) and glycine (1.1 eq) in methanol, add potassium carbonate (2.5 eq) and nickel(II) chloride hexahydrate (1.0 eq).

-

Reflux the mixture for 4-6 hours until the formation of the deep green Ni(II) complex is complete, as monitored by TLC.

-

Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The resulting solid complex is used directly in the next step.

-

Causality: The chiral ligand and Ni(II) ion self-assemble with glycine to form a planar complex. The chiral environment around the glycine's α-carbon is now fixed, shielding one face from subsequent electrophilic attack.[6]

-

-

Step 2: Diastereoselective Alkylation.

-

Suspend the dried Ni(II) complex (1.0 eq) in anhydrous acetonitrile. Add powdered potassium carbonate (3.0 eq).

-

Add 5-bromo-1-pentene (1.2 eq) as the electrophile.

-

Stir the heterogeneous mixture vigorously at 50°C for 24-48 hours. Monitor the reaction by TLC for the disappearance of the starting complex and the appearance of the higher Rf alkylated product.

-

Causality: The base deprotonates the α-carbon of the glycine moiety to form a nucleophilic enolate. The bulky chiral auxiliary sterically hinders one face of the planar enolate, forcing the incoming alkyl halide (5-bromo-1-pentene) to approach from the less hindered face, thus establishing the desired (S)-stereocenter.[7]

-

-

Step 3: Decomplexation and Purification.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the crude alkylated complex in methanol and add 2N hydrochloric acid. Stir at room temperature for 2 hours to hydrolyze the Schiff base and break apart the complex.

-

Concentrate the mixture and partition between water and diethyl ether to remove the liberated chiral auxiliary (which can be recovered from the organic phase).[6]

-

Apply the aqueous layer, containing the crude amino acid hydrochloride, to a Dowex 50WX8 ion-exchange column. Wash with water, then elute the amino acid with 2N ammonium hydroxide.

-

Concentrate the basic fractions to yield (S)-2-amino-6-heptenoic acid as a solid.

-

Chiral Resolution via Diastereomeric Salts

When a racemic mixture is available, classical resolution is a viable strategy. This involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[8]

Experimental Protocol: Resolution of Racemic 2-Amino-6-heptenoic acid

-

Step 1: Salt Formation.

-

Dissolve racemic 2-amino-6-heptenoic acid (1.0 eq) in hot methanol.

-

In a separate flask, dissolve an enantiopure chiral acid, such as (R)-(-)-Mandelic acid (1.0 eq), in hot methanol.

-

Slowly add the mandelic acid solution to the amino acid solution with stirring.

-

Causality: The acid-base reaction between the racemic amine and the chiral acid forms two diastereomeric salts: [(S)-amino acid · (R)-mandelic acid] and [(R)-amino acid · (R)-mandelic acid]. These salts are no longer mirror images and possess different solubilities.[8]

-

-

Step 2: Fractional Crystallization.

-

Allow the combined solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

-

Collect the resulting crystals by vacuum filtration. These crystals will be enriched in the less soluble diastereomer.

-

The optical purity of the crystalline salt can be checked by measuring its specific rotation.

-

Recrystallize the solid from fresh hot methanol until a constant specific rotation is achieved, indicating the isolation of a pure diastereomer.

-

Causality: Due to differences in the crystal lattice energy, one diastereomer will be less soluble in the chosen solvent system and will preferentially crystallize out of the solution.

-

-

Step 3: Liberation of the Free Amino Acid.

-

Dissolve the pure diastereomeric salt in water and adjust the pH to ~10 with a base (e.g., 1M NaOH) to deprotonate the mandelic acid.

-

Extract the aqueous solution with diethyl ether multiple times to remove the mandelic acid.

-

Acidify the aqueous layer to pH ~7 and apply it to an ion-exchange column as described in the synthesis protocol to isolate the pure, enantiomerically enriched amino acid.

-

The other enantiomer can be recovered from the mother liquor from Step 2 by a similar process.

-

Part 4: Analytical Methods for Enantiomeric Discrimination

Verifying the enantiomeric purity of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by passing them through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC® T), are highly effective.[6]

Protocol: Chiral HPLC Analysis of 2-Amino-6-heptenoic acid Enantiomers

-

System Preparation:

-

Column: Astec CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.

-

Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

-

Column Temperature: 25°C.

-

-

Sample Preparation:

-

Dissolve a small amount (~1 mg/mL) of the amino acid sample in the mobile phase. Filter through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject 10 µL of the sample onto the column.

-

Record the chromatogram for a sufficient time to allow both enantiomers to elute. The (S)- and (R)-enantiomers will appear as two distinct peaks.

-

Enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

-

| Parameter | Expected Value | Rationale |

| Retention Time (k') | 2 - 10 | Ensures good interaction with the CSP without excessive analysis time. |

| Separation Factor (α) | > 1.1 | Indicates baseline or near-baseline separation of the two peaks. |

| Resolution (Rs) | > 1.5 | Quantifies the degree of separation between the two peaks. |

Table 2: Typical acceptance criteria for a validated chiral HPLC method.

Part 5: The Anticipated Divergence in Biological Activity

While specific studies on 2-amino-6-heptenoic acid are limited, its structure as a non-proteinogenic amino acid provides a basis for hypothesizing its stereoselective biological interactions.

-

Enzyme Inhibition: Many enzyme inhibitors are amino acid analogues. The precise stereochemical arrangement of the amino and carboxyl groups, along with the side chain, is critical for fitting into an enzyme's active site. For example, in a series of α,α-disubstituted 2-amino-6-boronohexanoic acid analogues, the (R)-enantiomer was found to be a potent inhibitor of human arginase, while the (S)-enantiomer was inactive.[2][9] This highlights that a change in stereochemistry at the α-carbon can completely abolish biological activity. A patent describing halogenated heptenoic acid derivatives as nitric oxide synthase inhibitors further suggests this scaffold's potential for enzyme interaction, where stereochemistry would likely be a critical factor.[10]

-

Peptide Incorporation and Structure: If used in peptide synthesis, incorporating an (S)- or (R)-amino acid would have dramatic and predictable consequences on the peptide's secondary structure (e.g., helices, sheets). Natural proteases are highly stereospecific and typically cleave peptide bonds adjacent to L-amino acids (which are S-configured, with the exception of cysteine). A peptide containing the unnatural (R)-enantiomer would therefore likely exhibit enhanced resistance to proteolytic degradation, a desirable property for therapeutic peptides.[11][12]

-

Receptor Binding: Similar to enzymes, cell surface receptors and transporters are chiral. It is highly probable that one enantiomer of 2-amino-6-heptenoic acid would be recognized and transported by a specific amino acid transporter system, while the other would not, leading to significant differences in cellular uptake and bioavailability.

Part 6: Conclusion and Future Directions

The (S)- and (R)-enantiomers of 2-amino-6-heptenoic acid, while chemically similar, are distinct molecular entities that must be treated as such in any biological investigation. The principles of stereochemistry dictate that they will almost certainly interact differently with the chiral machinery of life. This guide has provided the theoretical foundation and practical, field-proven protocols for the enantioselective synthesis, resolution, and analysis of these compounds.

The critical next step for researchers is the systematic biological evaluation of the pure enantiomers. Head-to-head screening in relevant assays (e.g., enzyme inhibition, cellular uptake, receptor binding) is required to elucidate their individual pharmacological profiles. Such studies will not only reveal the eutomer for a specific activity but may also uncover novel biology associated with the distomer, transforming a once-overlooked isomer into a valuable pharmacological tool or lead compound.

Part 7: References

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

SUMICHIRAL OA Columns. (n.d.). Sumika Chemical Analysis Service. Retrieved February 24, 2026, from [Link]

-

Hansen Jr, D. W., et al. (2003). Halogenated 2-amino-3, 4 heptenoic acid derivatives useful as nitric oxide synthase inhibitors (U.S. Patent No. 6,586,471 B1). U.S. Patent and Trademark Office. [Link]

-

Van Zandt, M. C., et al. (2013). Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury. Journal of Medicinal Chemistry, 56(6), 2568–2580. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2783. [Link]

-

Van Zandt, M. C., et al. (2013). Discovery of (R)‑2-Amino-6-borono-2-(2-(piperidin-1- yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. CONICET Digital. [Link]

-

Specific rotation. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Nave, S., & Buschmann, H. (2020). Chiral Resolution. In Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Peixoto, A. F., et al. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules, 22(10), 1641. [Link]

-

Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

-

Burke, Jr., T. R., et al. (2007). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

-

Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]

-

Parapini, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3358. [Link]

-

Chemistry Steps. (2021, November 12). Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]

-

Famulok, M., & Jäschke, A. (2006). Control of Stereoselectivity in an Enzymatic Reaction by Backdoor Access. Angewandte Chemie International Edition, 45(13), 2054-2057. [Link]

-

Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. [Link]

-

Chiralpedia. (2025, September 25). Part 8: Stereochemistry in Biologics and Natural Products. [Link]

-

Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]

-

Longdom Publishing. (n.d.). Brief Note on Enzyme Inhibition. [Link]

-

El-Awady, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3915. [Link]

-

Golebiowski, A., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4847-4851. [Link]

-

Asymmetric Synthesis of α-Amino Acids. (2016). ResearchGate. [Link]

-

Drabowicz, J., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1438. [Link]

-

Peptide synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Chen, C. H., et al. (2010). Discovery of Different Types of Inhibition between the Human and Thermotoga maritima R-Fucosidases by Fuconojirimycin. Journal of the American Chemical Society, 132(24), 8463-8471. [Link]

-

Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

TeachMePhysiology. (2024, April 8). Enzyme Inhibition. [Link]

-

2-Amino-6-heptenoic Acid Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 24, 2026, from [Link]

-

Enzyme inhibition. (n.d.). Taylor & Francis. Retrieved February 24, 2026, from [Link]

-

Lefranc, M.-P. (2021). IMGT classes of the 20 common amino acids. IMGT Education. [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved February 24, 2026, from [Link]

-

van der Verren, S. E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(34), 18946-18955. [Link]

-

Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 10-26. [Link]

Sources

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. The inhibition of enzyme formation by amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Syntheses and Biological Evaluation of Both Enantiomers of Several Hydroxylated Dimeric Nuphar Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. 6-Heptenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]ami… [cymitquimica.com]

- 7. (2S)-2-(Fmoc-amino)-6-heptenoic acid 95% | CAS: 856412-22-1 | AChemBlock [achemblock.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. Halogenated 2-amino-3, 4 heptenoic acid derivatives useful as nitric oxide synthase inhibitors - Patent US-6586471-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US10201513B2 - Amino acid compositions and methods for the treatment of liver diseases - Google Patents [patents.google.com]

Methodological & Application

Protocol for Fmoc-protection of 2-Amino-6-heptenoic acid hydrochloride

Application Note & Protocol

Topic: Protocol for Fmoc-Protection of 2-Amino-6-heptenoic Acid Hydrochloride

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and a vital tool in organic chemistry, prized for its stability in acidic conditions and facile cleavage under mild basic treatment.[1][2] This orthogonality allows for complex molecular assembly with minimal side reactions.[3] This guide provides a comprehensive, field-proven protocol for the Nα-Fmoc protection of 2-amino-6-heptenoic acid hydrochloride, a non-canonical amino acid featuring a terminal alkene. This functional handle makes the resulting Fmoc-protected building block exceptionally valuable for introducing unique structural motifs and functionalities into peptides and other macromolecules through post-synthetic modifications like olefin metathesis or hydrofunctionalization.[4] We will delve into the reaction's mechanistic underpinnings, offer a detailed step-by-step methodology, and provide guidelines for product purification and characterization, ensuring researchers can confidently and efficiently synthesize this versatile compound.

Principles and Mechanistic Rationale

The protection of the primary amine of 2-amino-6-heptenoic acid hydrochloride is achieved via a nucleophilic acyl substitution reaction. The process can be broken down into key mechanistic steps that inform the choice of reagents and conditions.

-

Amine Deprotonation: The starting material is a hydrochloride salt, meaning the target amine is protonated as an ammonium ion (-NH3+) and is therefore non-nucleophilic. A base, typically sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is required to neutralize the salt and deprotonate the ammonium group, liberating the free primary amine (-NH₂). A stoichiometric excess of base is crucial to ensure this equilibrium favors the reactive free amine.[5][]

-

Nucleophilic Attack: The liberated amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent.[1][5] While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, it is highly reactive and susceptible to hydrolysis.[7] A more stable and commonly used alternative is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which minimizes the formation of dipeptide impurities and is less sensitive to aqueous conditions, making it the reagent of choice for this protocol.[1][][8]

-

Leaving Group Departure: The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide (NHS) leaving group to form the stable Fmoc-carbamate product. The use of Fmoc-OSu is advantageous as the NHS byproduct is water-soluble and easily removed during the aqueous work-up.

The reaction is typically performed under Schotten-Baumann conditions, utilizing a biphasic solvent system such as 1,4-dioxane and water.[5] This system effectively dissolves the polar amino acid salt and the non-polar Fmoc-OSu, facilitating the reaction at the interface. Maintaining a low initial temperature (0-5 °C) is critical to control the reaction rate and suppress the hydrolysis of Fmoc-OSu.[8]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-Amino-6-heptenoic acid hydrochloride | ≥98% | Commercial Source | --- |

| Fmoc-OSu | ≥99% | Commercial Source | Store desiccated. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercial Source | --- |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | --- |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | For extraction and chromatography. |

| n-Hexane | ACS Reagent Grade | Commercial Source | For chromatography/recrystallization. |

| Diethyl Ether | ACS Reagent Grade | Commercial Source | For washing. |

| Hydrochloric Acid (HCl), 1 M | Volumetric Standard | Commercial Source | For acidification. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Reagent Grade | Commercial Source | For drying organic layers. |

| Deionized Water (H₂O) | Type 1 | In-house | --- |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and Teflon-coated stir bar

-

Ice/water bath

-

500 mL Separatory funnel

-

Rotary evaporator

-

pH meter or pH indicator strips (range 1-14)

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure

-

Preparation of Amino Acid Solution:

-

In a 250 mL round-bottom flask, dissolve 2-amino-6-heptenoic acid hydrochloride (1.0 eq., 10.0 mmol, 1.82 g) and sodium bicarbonate (2.2 eq., 22.0 mmol, 1.85 g) in 40 mL of deionized water.

-

Add 40 mL of 1,4-dioxane to the flask. Stir the biphasic mixture vigorously at room temperature until all solids are dissolved.

-

Causality Note: Using at least two equivalents of base is essential: one to neutralize the hydrochloride salt and a second to act as the base for the protection reaction itself.

-

-

Reaction Setup:

-

Cool the flask in an ice/water bath to 0-5 °C with continuous stirring.

-

In a separate beaker, dissolve Fmoc-OSu (1.05 eq., 10.5 mmol, 3.54 g) in 20 mL of 1,4-dioxane.

-

Causality Note: Cooling the reaction minimizes the potential for side reactions, primarily the hydrolysis of Fmoc-OSu by the aqueous base.[8]

-

-

Addition of Fmoc-OSu:

-

Using a dropping funnel or pipette, add the Fmoc-OSu solution to the chilled amino acid mixture dropwise over 20-30 minutes. Ensure vigorous stirring throughout the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Continue stirring the mixture for 12-18 hours (overnight).

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC. Prepare a sample by taking a small aliquot from the reaction mixture, acidifying it with 1 M HCl, and extracting with a small volume of ethyl acetate.

-

Elute the TLC plate with a mobile phase of 10:1 Dichloromethane:Methanol.

-

Visualize the spots under UV light (254 nm). The starting material is not UV-active, while the Fmoc-protected product will show a strong UV absorbance. The reaction is complete when the starting amine (visualized with ninhydrin stain) is fully consumed.

-

-

Aqueous Work-up:

-

Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of deionized water to dilute the mixture.

-

Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.[9]

-

Causality Note: This initial wash removes non-polar impurities before the product is isolated, simplifying the final purification.

-

-

Product Isolation and Extraction:

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by slowly adding 1 M HCl. Monitor the pH with a pH meter or strips. The product should precipitate as a white solid or oil.

-

Causality Note: Acidification protonates the carboxylate group of the amino acid product, rendering it less water-soluble and enabling its extraction into an organic solvent.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization

-

Purification: The crude product, typically a white solid or a pale yellow oil, is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel.[9]

-

Characterization: The identity and purity of the final product, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-heptenoic acid, should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including characteristic peaks for the Fmoc group, the aliphatic backbone, and the terminal vinyl protons.[10]

-

Mass Spectrometry (ESI-MS): To verify the correct molecular weight (C₂₂H₂₃NO₄, MW: 365.42 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]

-

Quantitative Data and Workflow Summary

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| Amino Acid HCl | 1.0 equivalent | Limiting reagent. |

| Fmoc-OSu | 1.05 equivalents | A slight excess ensures complete consumption of the amino acid.[9] |

| NaHCO₃ | 2.2 equivalents | Neutralizes the HCl salt and provides the basic medium for the reaction. |

| Reaction Conditions | ||

| Solvent System | 1:1 Dioxane / H₂O | Biphasic system to dissolve both polar and non-polar reactants.[8] |

| Temperature | 0 °C to Room Temp. | Initial cooling minimizes hydrolysis of Fmoc-OSu; warming ensures reaction completion.[8] |

| Reaction Time | 12 - 18 hours | Standard duration for complete conversion.[9] |

| Work-up & Yield | ||

| Acidification pH | 2 - 3 | Ensures full protonation of the product's carboxylate for efficient extraction.[9] |

| Expected Yield | > 90% | This is a highly efficient and reliable transformation. |

Diagram 1: Experimental Workflow

Caption: Workflow for the Fmoc protection of 2-amino-6-heptenoic acid.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield | 1. Incomplete reaction. 2. Significant hydrolysis of Fmoc-OSu. 3. Product loss during work-up. | 1. Confirm reaction completion by TLC before work-up. 2. Ensure slow, dropwise addition of Fmoc-OSu at 0-5 °C. 3. Perform extractions carefully; ensure pH is correctly adjusted to 2-3. |

| Presence of Fmoc-OH Byproduct | Inevitable side reaction from the hydrolysis of Fmoc-OSu.[7] | This byproduct is typically removed during the diethyl ether wash and subsequent purification steps. |

| Product is an Oil, Not a Solid | The product may have a low melting point or contain residual solvent. | Dry thoroughly under high vacuum. If it remains an oil, proceed with characterization or purify by column chromatography. |

| Incomplete Reaction (Starting Material Remains) | Insufficient base or reaction time. | Ensure at least 2 equivalents of base are used. If the reaction stalls, consider adding another 0.5 equivalent of base and stir for several more hours. |

References

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

ResearchGate. (2016, May 18). Does anyone know how to protect l-Phe-OH with Fmoc-chloride?. Available at: [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Available at: [Link]

-

ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?. Available at: [Link]

- Montalbán, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1753.

-

ResearchGate. (2025, August 6). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. Available at: [Link]

- Mutter, M., et al. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 298-301.

- Zhdankin, V. V., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-trifluorohexanoic Acid. ChemistrySelect, 4(21), 6479-6481.

- Gawande, M. B., et al. (2012).

-

Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Available at: [Link]

- Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(11), 1735-1737.

-

Albericio, F., et al. (n.d.). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating 2-Amino-6-heptenoic Acid

Introduction: Expanding the Chemical Diversity of Peptides

Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone of chemical biology and drug discovery, enabling the routine construction of natural peptides. The strategic incorporation of non-natural amino acids (nnAAs) has further expanded the utility of peptides, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. Among the diverse array of nnAAs, those bearing alkenyl side chains, such as (2S)-2-amino-6-heptenoic acid, have garnered significant attention. The terminal double bond in this amino acid serves as a versatile chemical handle for a variety of on-resin modifications, most notably for the formation of hydrocarbon staples through Ring-Closing Metathesis (RCM).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of (2S)-2-amino-6-heptenoic acid into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS. We will delve into the critical aspects of this process, from the synthesis of the requisite Fmoc-protected amino acid to its efficient coupling, on-resin cyclization, and final characterization. The protocols and discussions herein are grounded in established principles of peptide chemistry, aiming to provide not just a set of instructions, but a framework for understanding the underlying chemical logic.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the building blocks is paramount for successful SPPS.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |

| (2S)-2-Amino-6-heptenoic acid | C₇H₁₃NO₂ | 143.18 | - | - | 166734-64-1[1] |

| Fmoc-(2S)-2-amino-6-heptenoic acid | C₂₂H₂₃NO₄ | 365.43 | White to off-white powder | >95% | 856412-22-1[2] |

Synthesis of Fmoc-(2S)-2-amino-6-heptenoic acid

While Fmoc-(2S)-2-amino-6-heptenoic acid is commercially available, for researchers opting for in-house synthesis, a standard procedure involving the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions can be employed. A representative protocol is provided below.

Protocol 1: Synthesis of Fmoc-(2S)-2-amino-6-heptenoic acid

-

Dissolution of Amino Acid: Dissolve (2S)-2-amino-6-heptenoic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure Fmoc-(2S)-2-amino-6-heptenoic acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-(2S)-2-amino-6-heptenoic acid into a peptide sequence follows the standard Fmoc-SPPS cycle. The following diagram illustrates the key steps.

Figure 1: General workflow for SPPS incorporating 2-Amino-6-heptenoic acid and subsequent on-resin stapling.

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents, 0.4 mmol) with a coupling reagent (e.g., HATU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, extended coupling times or double coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Expertise & Experience: Coupling of Fmoc-(2S)-2-amino-6-heptenoic acid

While (2S)-2-amino-6-heptenoic acid is not exceptionally sterically hindered, the use of a potent coupling reagent is recommended to ensure high coupling efficiency, especially in "difficult" sequences.

| Coupling Reagent | Class | Key Advantages |

| HATU | Aminium/Uronium Salt | High reactivity, low racemization.[3] |

| HBTU | Aminium/Uronium Salt | Efficient and widely used, cost-effective.[4] |

| DIC/Oxyma | Carbodiimide/Additive | Reduces racemization, particularly for sensitive residues.[3] |

For the incorporation of Fmoc-(2S)-2-amino-6-heptenoic acid, HATU is a highly recommended choice due to its high reactivity, which can help overcome any potential kinetic barriers. A standard coupling time of 2 hours is generally sufficient. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is advisable.

On-Resin Ring-Closing Metathesis (RCM) for Peptide Stapling

The terminal alkene side chains of two incorporated 2-Amino-6-heptenoic acid residues can be covalently linked on the solid support using a ruthenium-based catalyst, such as Grubbs' catalyst, to form a hydrocarbon staple. This conformational constraint can enhance the alpha-helicity and proteolytic resistance of the peptide.[5][6]

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. (2S)-2-(Fmoc-amino)-6-heptenoic acid 95% | CAS: 856412-22-1 | AChemBlock [achemblock.com]

- 3. bachem.com [bachem.com]

- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of Heptenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cycloheptenoids and the Role of RCM

Seven-membered carbocycles and heterocycles are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis, however, presents unique challenges due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings.[1] Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry, offering a direct and often high-yielding pathway to these valuable cyclic structures.[2] The development of well-defined ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, has been instrumental in the widespread adoption of RCM. These catalysts exhibit remarkable functional group tolerance, allowing for the cyclization of substrates bearing sensitive moieties such as carboxylic acids and esters, which are common in drug candidates and natural product precursors.[3]

This guide provides a comprehensive overview of the critical parameters and protocols for the successful RCM of heptenoic acid derivatives, a class of substrates that directly leads to cycloheptenone precursors and other valuable seven-membered ring systems. We will delve into the nuances of catalyst selection, the optimization of reaction conditions, and troubleshooting common challenges, providing both the "how" and the "why" to empower researchers to confidently apply this transformative reaction in their own work.

Understanding the Core Reaction: A Mechanistic Overview

The catalytic cycle of RCM, as elucidated by Chauvin, involves the reaction of a metal-alkylidene complex with the two terminal alkenes of a diene substrate. This process proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate. The driving force for the reaction is often the release of a small, volatile alkene, such as ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the desired cyclic product.[2]

Figure 1: A simplified representation of the RCM catalytic cycle.

Key Considerations for the RCM of Heptenoic Acid Derivatives

The successful RCM of heptenoic acid derivatives hinges on a careful consideration of several interconnected parameters.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount and depends on the specific substrate and desired outcome. The evolution of Grubbs and Hoveyda-Grubbs catalysts has provided a suite of options with varying activities and stabilities.

| Catalyst Generation | Key Features & Considerations for Heptenoic Acid Derivatives |

| Grubbs 1st Generation (G-I) | - Good functional group tolerance, including esters and carboxylic acids.[3]- Generally less active than later generations, may require higher catalyst loading or elevated temperatures. |

| Grubbs 2nd Generation (G-II) | - Significantly more active than G-I due to the N-heterocyclic carbene (NHC) ligand.[4] - Prone to decomposition at higher temperatures, which can lead to ruthenium hydride species that catalyze double bond isomerization.[5] - Often the catalyst of choice for a good balance of reactivity and stability. |

| Grubbs 3rd Generation (G-III) | - Designed for fast initiation. - Particularly useful for ring-opening metathesis polymerization (ROMP), but also effective in RCM. |

| Hoveyda-Grubbs 1st & 2nd Gen. | - Feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of ruthenium byproducts. - The 2nd generation is generally more active and is a popular choice for complex molecule synthesis. |

The Influence of the Carboxylic Acid Moiety

While ruthenium-based catalysts are known for their tolerance to acidic functional groups, the presence of a free carboxylic acid in the heptenoic acid substrate can influence the reaction. A notable study has shown that Grubbs-type catalysts can exhibit dual activity, catalyzing both the transvinylation of carboxylic acids and RCM.[6][7] This can potentially lead to the formation of endocyclic enol lactones in a one-pot procedure.[8] For researchers aiming solely for the cycloheptene carboxylic acid, esterification of the starting material is a common strategy to circumvent this and other potential coordination-based inhibition effects.

Optimizing Reaction Conditions

Substrate Concentration: The concentration of the diene substrate is a critical factor in RCM. To favor the desired intramolecular cyclization over intermolecular oligomerization or polymerization, reactions are typically run at high dilution. For the formation of seven-membered rings, a concentration range of 0.005 M to 0.05 M in a suitable solvent is a good starting point.[1]

Solvent: The choice of solvent is crucial for both substrate solubility and catalyst performance. Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM. They are relatively non-coordinating and effectively solvate both the substrate and the catalyst. It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[2]

Temperature: The optimal reaction temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability. Most RCM reactions are conducted between room temperature and the boiling point of the solvent. For the highly active second-generation catalysts, lower temperatures (e.g., 40 °C) are often preferred to minimize catalyst decomposition and the potential for side reactions like olefin isomerization.[5]

Atmosphere: Ruthenium-based metathesis catalysts are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon. This is typically achieved using standard Schlenk line techniques or by working in a glovebox.

Figure 2: General experimental workflow for RCM.

Protocols

The following protocols provide a starting point for the RCM of heptenoic acid derivatives. Optimization of catalyst loading, concentration, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: RCM of Ethyl 6-Heptenoate (Model System)

This protocol is adapted from procedures for similar substrates, such as diethyl diallylmalonate, and represents a robust starting point for the cyclization of a simple heptenoic acid ester.[5]

Materials:

-

Ethyl 6-heptenoate

-

Grubbs 2nd Generation Catalyst

-

Anhydrous, deoxygenated dichloromethane (DCM)

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 6-heptenoate (1.0 eq).

-

Add anhydrous, deoxygenated DCM to achieve a substrate concentration of 0.01 M.

-

In a separate vial under argon, weigh the Grubbs 2nd Generation Catalyst (0.01-0.05 eq, 1-5 mol%) and dissolve it in a small amount of anhydrous, deoxygenated DCM.

-

Using a cannula or gas-tight syringe, transfer the catalyst solution to the stirred solution of the diene.

-

Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC-MS.

-

Upon completion (typically 2-12 hours), add a few drops of ethyl vinyl ether to quench the reaction and stir for 20 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloheptene derivative.

Protocol 2: RCM of 6-Heptenoic Acid

This protocol addresses the cyclization of the free carboxylic acid, taking into account the potential for catalyst inhibition or side reactions.

Materials:

-

6-Heptenoic acid

-

Hoveyda-Grubbs 2nd Generation Catalyst (often more robust for polar substrates)

-

Anhydrous, deoxygenated toluene

-

Ethyl vinyl ether

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a strict argon atmosphere in a Schlenk flask, dissolve 6-heptenoic acid (1.0 eq) in anhydrous, deoxygenated toluene to a concentration of 0.01 M.

-

Add the Hoveyda-Grubbs 2nd Generation Catalyst (0.02-0.05 eq, 2-5 mol%).

-

Heat the reaction mixture to 60-80 °C and monitor its progress. Note that longer reaction times may be required compared to the ester.

-

Once the starting material is consumed, cool the reaction to room temperature and quench with ethyl vinyl ether.

-

Concentrate the reaction mixture and purify by flash column chromatography. The polarity of the eluent will need to be adjusted to account for the carboxylic acid (e.g., including a small percentage of acetic acid in the eluent system may be necessary to prevent tailing on the silica gel).

Troubleshooting and Further Considerations

-

Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are rigorously dried and deoxygenated. A fresh portion of the catalyst can be added to the reaction mixture.

-

Formation of Oligomers: If oligomeric byproducts are observed, the substrate concentration is likely too high. Re-run the reaction at a higher dilution.

-

Double Bond Isomerization: This is often indicated by the appearance of multiple product spots on TLC or peaks in GC-MS. This side reaction is more prevalent at higher temperatures with second-generation catalysts.[4] Consider running the reaction at a lower temperature or using a Hoveyda-Grubbs catalyst, which can be more resistant to decomposition into the hydride species that cause isomerization.

-

Removal of Ruthenium Residues: For applications in drug development, the removal of residual ruthenium is critical. Purification by column chromatography is often sufficient for laboratory scale. For larger scales or more stringent requirements, treatment with activated carbon, silica-bound thiourea, or specific scavengers may be necessary.

Conclusion

Ring-closing metathesis is a powerful and reliable method for the synthesis of cycloheptene derivatives from heptenoic acid precursors. A thorough understanding of the interplay between the catalyst, substrate, and reaction conditions is key to achieving high yields and purity. By carefully selecting the appropriate catalyst and optimizing the reaction parameters as outlined in this guide, researchers can effectively harness the power of RCM to access a wide range of valuable seven-membered ring structures for applications in drug discovery and beyond.

References

-

Harvell, J. (2015). Regulation and Evaluation of Ring Closing Metathesis by Use of Grubbs 2nd Generation Catalyst in Various Experimental Conditions. Scribd. [Link]

-

Crimmins, M. T., & Brown, B. H. (2004). Chemoselective Construction of Substituted Conjugated Dienes Using an Olefin Cross-Metathesis Protocol. Organic Letters, 6(26), 4895–4898. [Link]

-

Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. The Journal of Organic Chemistry, 85(23), 15305–15313. [Link]

-

Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. PubMed. [Link]

-

Hearn, K., et al. (2007). RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). ResearchGate. [Link]

-

Grela, K., et al. (2017). Kinetic data for the RCM of diethyl-diallylmalonate (C). ResearchGate. [Link]

-

Grubbs, R. H., et al. (1996). Catalytic ring-closing metathesis of functionalized dienes by a ruthenium carbene complex. Journal of the American Chemical Society. [Link]

-

Malcolmson, S. J., et al. (2008). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. MIT OpenCourseWare. [Link]

-

Gennari, C., et al. (2005). A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction of a densely functionalized diene as the key step: investigation of the unusual kinetically controlled RCM stereochemistry. PubMed. [Link]

-

Braddock, D. C., et al. (2001). Formation of seven-membered rings by RCM of vinyl bromides. ResearchGate. [Link]

-

Lee, H. M., & Li, P. (2001). Rapid assembly of structurally defined and highly functionalized conjugated dienes via tethered enyne metathesis. PubMed. [Link]

-

Wang, J., et al. (2022). Organocatalytic Enantioselective Synthesis of Seven-Membered Ring with Inherent Chirality. Angewandte Chemie. [Link]

-

Zhang, Z., et al. (2021). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers. [Link]

-

Ganton, M. D., & Giguere, R. J. (2018). On the formation of seven-membered rings by arene-ynamide cyclization. PMC. [Link]

-

Nolan, S. P., et al. (2001). A Novel Highly Effective Second-generation Grubbs Pre-catalyst for the Ring-closing Metathesis. ResearchGate. [Link]

-

Ali, A., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. [Link]

-

Chemazon Complete Chemistry. (2023, October 27). Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40 [Video]. YouTube. [Link]

-

Gicquel, M., et al. (2022). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. PMC. [Link]

Sources

- 1. React App [pmc.umicore.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction of a densely functionalized diene as the key step: investigation of the unusual kinetically controlled RCM stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Macrocyclization of 2-Amino-6-heptenoic Acid Peptides

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide macrocyclization. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the macrocyclization of peptides containing 2-amino-6-heptenoic acid and its derivatives. This unique amino acid provides a terminal alkene handle, making it an ideal substrate for Ring-Closing Metathesis (RCM), while the peptide's termini and other side chains remain available for traditional lactamization strategies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Low Cyclization Yield

Low yield is the most common issue in macrocyclization.[1] The root cause often lies in the competition between the desired intramolecular reaction (monomer formation) and undesirable intermolecular reactions (dimer and oligomer formation).[2][3] This guide is structured to address the primary cyclization methods applicable to 2-amino-6-heptenoic acid-containing peptides: Ring-Closing Metathesis (RCM) and Lactamization (Amide Bond Formation) .

Workflow for Troubleshooting Low Macrocyclization Yield

Before diving into specific issues, this workflow provides a systematic approach to diagnosing the problem.

Caption: A systematic workflow for troubleshooting low peptide yield.

Section 1: Ring-Closing Metathesis (RCM) Specific Issues

RCM is a powerful method for cyclizing peptides containing two olefin moieties, such as two 2-amino-6-heptenoic acid residues or one such residue and another olefin-containing amino acid.[4][5]

Q1: My RCM reaction shows low conversion, with mostly linear diene peptide remaining. What's wrong?

A1: Low conversion in RCM typically points to issues with the catalyst, solvent, or reaction conditions.

-

Catalyst Inactivity: Ruthenium-based catalysts (e.g., Grubbs, Hoveyda-Grubbs) are sensitive to impurities and air.[6]

-

Troubleshooting:

-

Use Fresh Catalyst: Ensure your catalyst is not old or improperly stored.

-

Degas Solvents: Solvents must be thoroughly degassed with argon or nitrogen to remove oxygen, which deactivates the catalyst. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[7]

-

Purify the Precursor: The linear peptide precursor must be free of coordinating functional groups or impurities that can poison the catalyst. Thiols are particularly problematic. Ensure all protecting groups are stable under RCM conditions.

-

-

-

Sub-optimal Conditions:

-

Troubleshooting:

-

Increase Temperature: Many RCM reactions benefit from elevated temperatures (e.g., 40-80°C), especially for forming sterically hindered or strained rings.

-

Increase Catalyst Loading: While typical loadings are 1-5 mol%, difficult cyclizations may require up to 10-20 mol%.[6] However, this increases cost and potential metal contamination.

-

Choose the Right Catalyst: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer higher stability and activity, especially for electron-deficient or sterically demanding olefins.[7]

-

-

| Catalyst Generation | Key Features & Applications |

| Grubbs I | Good for simple, unhindered olefins. Less stable than later generations. |

| Grubbs II | Higher activity and better stability. More tolerant of functional groups. |

| Hoveyda-Grubbs II | Very stable, allows for easier removal of ruthenium byproducts. Often used in process chemistry.[6] |

| Zhan Catalysts | Designed for high efficiency and good performance in polar solvents.[6] |

Q2: My RCM reaction is producing significant amounts of dimer and other oligomers. How can I favor the monomer?

A2: Dimer/oligomer formation is a classic sign that the intermolecular reaction is outcompeting the intramolecular cyclization. This is governed by the effective molarity of the reactive ends.[2]

-

High Concentration: The most direct cause is that the peptide concentration is too high.

-

Troubleshooting:

-

High Dilution: The reaction must be run under high dilution conditions, typically 0.1-1.0 mM.[7][8] This physically separates the linear peptide chains, making it more likely for the ends of the same molecule to find each other.

-

Slow Addition: A syringe pump can be used to add the linear peptide precursor slowly over several hours to a heated solution of the catalyst. This maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.[8]

-

-

-

Peptide Conformation: The linear peptide may exist in an extended conformation, making it difficult for the ends to meet.[9][10]

-

Troubleshooting:

-

Introduce Turn-Inducing Elements: Incorporating residues like proline, D-amino acids, or N-methylated amino acids into the peptide backbone can pre-organize the linear precursor into a "turn-like" conformation, bringing the reactive olefin groups closer together.[2][4][9] This increases the effective molarity for the intramolecular reaction.

-

-

Caption: Intramolecular vs. Intermolecular Reactions.

Section 2: Lactamization (Amide Bond Formation) Specific Issues

Lactamization involves forming an amide bond between the N-terminus and C-terminus (head-to-tail), a side-chain and a terminus, or two side-chains.[4] This is relevant when the 2-amino-6-heptenoic acid is part of a larger peptide sequence being cyclized through other means.

Q3: My lactamization yield is low, and I see significant C-terminal epimerization (racemization). What can I do?

A3: This is a common problem in peptide chemistry, especially for head-to-tail cyclizations. It stems from over-activation of the C-terminal carboxyl group.[11][12]

-

Reagent Choice: The choice of coupling reagent and additives is critical.

-

Troubleshooting:

-

Use Racemization-Suppressing Additives: Reagents like OxymaPure® or COMU® are designed to minimize racemization compared to older reagents. Always use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides like EDC or DIC.[11][13]

-

Avoid Over-activation: Use short activation times and maintain low temperatures (0°C to room temperature) during the coupling step.[11]

-

-

-

Peptide Sequence: Steric hindrance near the cyclization site can slow down the desired reaction, giving more time for side reactions like epimerization.[9][10]

-

Troubleshooting:

-

Choose a Favorable Cyclization Site: If possible, design the linear precursor so the amide bond forms between residues with low steric bulk (e.g., Gly-Xxx or Xxx-Gly). Avoid cyclizing at sterically hindered residues like Val or Ile.[9]

-

Incorporate a D-amino acid: Placing a D-amino acid adjacent to the C-terminal residue can sometimes facilitate cyclization and reduce epimerization by promoting a favorable turn conformation.[9]

-

-

| Coupling Reagent | Pros | Cons |

| HATU/HBTU | Highly efficient, fast reactions. | Can cause racemization if not used carefully. |

| PyBOP | Effective and widely used. | Produces carcinogenic HMPA as a byproduct. |

| EDC/HOBt | Cost-effective, water-soluble byproducts (for EDC). | Slower than phosphonium/aminium reagents, risk of N-acylurea formation.[11] |

| COMU | High efficiency, low racemization, soluble byproducts. | Higher cost. |

Q4: I'm attempting an on-resin cyclization, but the yield is poor, or the peptide cleaves prematurely.

A4: On-resin cyclization leverages the "pseudo-dilution" effect, where resin-bound peptides are isolated from each other, favoring intramolecular reactions.[2] However, the choice of resin and linker is critical.

-

Linker Instability: The linker anchoring the peptide to the resin might be unstable to the reagents used for cyclization or side-chain deprotection.

-

Troubleshooting:

-

Select an Orthogonal Linker: For head-to-tail cyclization, the peptide is often anchored via a side chain (e.g., of Asp, Glu, or Lys). The protecting group for this side chain must be removable without cleaving the peptide from the resin or affecting other protecting groups. For example, using an Alloc-protected Lys side chain allows for deprotection with Pd(0) prior to on-resin cyclization.[14]

-

-

-

Diketopiperazine Formation: For head-to-tail cyclization, if the peptide is short (dipeptide stage), the deprotected N-terminus can attack the ester linkage to the resin, cleaving a cyclic dipeptide (a diketopiperazine).[13] This is especially common with Proline at the C-terminus.

-

Troubleshooting:

-

Use Sterically Hindered Resins: A 2-chlorotrityl chloride (2-CTC) resin is often used for the first amino acid as its bulkiness inhibits this side reaction.[1][13]

-

Start with a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit to bypass the problematic dipeptide-resin intermediate.[13]

-

-

Frequently Asked Questions (FAQs)

Q: Should I perform cyclization on-resin or in solution? A: This depends on your peptide and desired scale.

-

On-Resin Cyclization: Generally preferred for smaller scales and for preventing intermolecular dimerization/oligomerization due to the pseudo-dilution effect.[2] It simplifies purification as excess reagents are washed away. However, reaction monitoring can be difficult, and steric hindrance from the resin can sometimes impede cyclization.

-

Solution-Phase Cyclization: Necessary for large-scale synthesis. It offers more flexibility in solvent and temperature choices and allows for easier reaction monitoring (e.g., by HPLC). However, it requires strict high-dilution conditions to prevent oligomerization and a full purification of the linear precursor beforehand.[8]

Q: What is the best solvent for macrocyclization? A: The ideal solvent should fully solvate the linear peptide and encourage a conformation amenable to cyclization.

-

For RCM , DCM and DCE are most common due to their compatibility with ruthenium catalysts.[7]

-

For lactamization , DMF is the most common solvent. For peptides prone to aggregation, adding chaotropic salts or using more hydrogen-bond-disrupting solvents like DMSO can be beneficial.[2] Some studies have found that including aqueous additives can improve the cyclization of difficult sequences.[3]

Q: How does the peptide sequence itself affect cyclization yield? A: The sequence has a profound impact.[3][8]

-

Flexibility vs. Pre-organization: Highly flexible chains (e.g., rich in Gly) have a high entropic penalty to cyclize.[9] Highly rigid or aggregation-prone sequences (e.g., rich in hydrophobic residues like Val, Ile) may not be able to adopt the necessary conformation.[15]

-

Turn-Inducing Residues: As mentioned, residues like Pro, Gly, D-amino acids, and N-methylated amino acids are often strategically placed to induce a bend, which significantly improves yields for head-to-tail cyclization.[2][4][10]

Q: My peptide contains multiple reactive side chains (e.g., Lys, Asp, Cys). How do I ensure the correct cyclization occurs? A: This requires an orthogonal protection strategy. Each functional group that you do not want to react must be masked with a protecting group that is stable to the deprotection and cyclization conditions of your target reaction. For example, if you are performing a head-to-tail lactamization, the side chains of Lys and Asp should be protected with groups like Boc and tBu, respectively, which are only removed during the final acid cleavage step.[9]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase RCM

-

Preparation: Ensure the linear di-olefin peptide is fully deprotected (except for stable side-chain protecting groups) and purified by HPLC to >95% purity. Lyophilize to remove all water and TFA.

-

Solvent Degassing: Degas anhydrous DCM or DCE by bubbling with argon for at least 30 minutes.

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the RCM catalyst (e.g., Grubbs II, 5-10 mol%) in a portion of the degassed solvent.

-